H-Lys-Arg-Thr-Leu-Arg-OH
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Overview
Description
H-Lys-Arg-Thr-Leu-Arg-OH is a peptide composed of the amino acids lysine, arginine, threonine, leucine, and arginine. This peptide sequence is known for its role as a substrate for protein kinase C, an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Arg-Thr-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
H-Lys-Arg-Thr-Leu-Arg-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Hydroxylated threonine.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
H-Lys-Arg-Thr-Leu-Arg-OH has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protein kinase C activity.
Biology: Investigated for its role in cell signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in diseases where protein kinase C is implicated.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
H-Lys-Arg-Thr-Leu-Arg-OH exerts its effects primarily through its interaction with protein kinase C. The peptide binds to the enzyme’s active site, serving as a substrate for phosphorylation. This phosphorylation event triggers downstream signaling pathways involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-OH: Another peptide substrate for protein kinase C with a similar sequence.
H-Arg-Arg-OH: A shorter peptide with similar basic residues.
H-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH: A peptide with an additional leucine residue
Uniqueness
H-Lys-Arg-Thr-Leu-Arg-OH is unique due to its specific sequence, which confers distinct binding properties and substrate specificity for protein kinase C. This specificity makes it a valuable tool in studying the enzyme’s activity and its role in cellular processes .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56N12O7/c1-15(2)14-20(24(44)38-19(26(46)47)10-7-13-36-28(33)34)39-25(45)21(16(3)41)40-23(43)18(9-6-12-35-27(31)32)37-22(42)17(30)8-4-5-11-29/h15-21,41H,4-14,29-30H2,1-3H3,(H,37,42)(H,38,44)(H,39,45)(H,40,43)(H,46,47)(H4,31,32,35)(H4,33,34,36)/t16-,17+,18+,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIVVZKNEWRIPR-CEGNMAFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56N12O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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